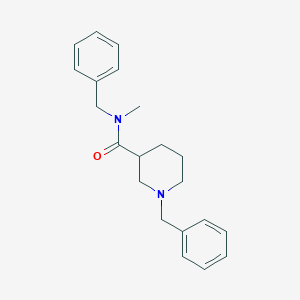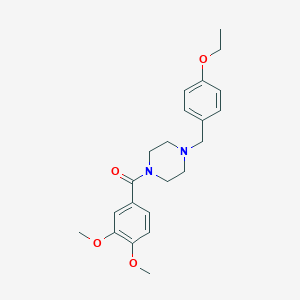
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine, also known as CPP-109, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine involves the inhibition of HDAC, which is responsible for the deacetylation of histone proteins. HDAC inhibitors such as 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine are known to induce changes in gene expression that can lead to alterations in cellular function and ultimately result in therapeutic effects. It is thought that the therapeutic effects of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in addiction may be due to its ability to alter the expression of genes involved in reward pathways in the brain.
Biochemical and Physiological Effects
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been shown to have significant biochemical and physiological effects in animal models and human studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, and has been found to be well-tolerated in human clinical trials. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has also been shown to enhance learning and memory in animal models, suggesting potential applications in cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of histone acetylation in various biological processes. However, one limitation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine. One area of interest is the potential use of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more soluble analogs of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine that could be used in a wider range of experimental settings. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine and its effects on gene expression and cellular function.
Métodos De Síntesis
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is synthesized by reacting 3-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of piperazine and triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of addiction, particularly cocaine and alcohol addiction. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine acts by inhibiting the activity of HDAC, which in turn leads to changes in gene expression that are thought to be responsible for the therapeutic effects of the compound.
Propiedades
Nombre del producto |
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine |
|---|---|
Fórmula molecular |
C19H27ClN2O |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C19H27ClN2O/c20-18-7-3-6-17(14-18)15-21-10-12-22(13-11-21)19(23)9-8-16-4-1-2-5-16/h3,6-7,14,16H,1-2,4-5,8-13,15H2 |
Clave InChI |
DPOMLJFWUJHPDA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
SMILES canónico |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)





![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)